Product packaging for Antimony oxalate(Cat. No.:CAS No. 16455-98-4)

Antimony oxalate

Cat. No.: B093564
CAS No.: 16455-98-4
M. Wt: 507.58 g/mol
InChI Key: BMYPOELGNTXHPU-UHFFFAOYSA-H
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Antimony Oxalate (CAS 16455-98-4) is an inorganic compound with the molecular formula Sb₂(C₂O₄)₃ or C6O12Sb2 and a molecular weight of 507.58 g/mol . This compound serves as a valuable precursor in materials science, particularly in the synthesis of novel functional materials. Recent research highlights its use in creating advanced antimony(III) oxalate crystals with fluorine co-ligands, which exhibit significant UV birefringence properties, making them promising candidates for application in laser technology and light polarization modulation . In synthetic chemistry, this compound hydroxide (SbC₂O₄OH) is a recognized precursor for the production of antimony-containing ternary oxides. Its moderate and defined thermal decomposition behavior, which yields antimony(III) oxide, carbon dioxide, and water, allows for controlled synthesis pathways . Furthermore, the environmental chemistry of antimony(III) is of great interest, and studies show that oxalate, similar to other organic ligands like tartaric acid, can form complexes with antimony, influencing its mobility and speciation in the environment . Available as a powder in various standard grades including high purity and ultra-high purity, this compound is guaranteed to meet the strict specifications required for scientific R&D . This product is intended For Research Use Only (RUO) and is not approved for human, therapeutic, or diagnostic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6O12Sb2 B093564 Antimony oxalate CAS No. 16455-98-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

antimony(3+);oxalate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C2H2O4.2Sb/c3*3-1(4)2(5)6;;/h3*(H,3,4)(H,5,6);;/q;;;2*+3/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMYPOELGNTXHPU-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Sb+3].[Sb+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6O12Sb2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16455-98-4
Record name Antimony oxalate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.808
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Preparative Routes for Antimony Oxalate Systems

Aqueous-Phase Synthesis of Antimony(III) Oxalate (B1200264) Hydroxide (B78521)

Antimony(III) oxalate hydroxide, Sb(C₂O₄)OH, is a foundational compound in this class, and its synthesis is typically achieved through straightforward aqueous-phase reactions. These methods are valued for their reliability and the crystalline nature of the product.

Reflux Synthesis from Antimony(III) Oxide and Oxalic Acid Precursors

A common and effective method for the preparation of antimony(III) oxalate hydroxide involves the reaction of antimony(III) oxide (Sb₂O₃) with oxalic acid (H₂C₂O₄) under reflux conditions. In this procedure, freshly prepared antimony(III) oxide is heated in an aqueous solution of oxalic acid. mdpi.com This process facilitates the dissolution of the oxide and subsequent reaction to form the desired antimony(III) oxalate hydroxide, which precipitates from the solution as a colorless solid. The simplicity of this method, coupled with the stable composition of the resulting product, makes it an attractive route for obtaining Sb(C₂O₄)OH for use as a precursor in further materials synthesis. mdpi.com

Precipitation from Antimony(III) Chloride Solutions with Oxalic Acid

An alternative aqueous-phase route is the precipitation of antimony(III) oxalate hydroxide from a solution of antimony(III) chloride (SbCl₃). When oxalic acid is added to a solution of SbCl₃ in hydrochloric acid, a colorless precipitate of Sb(C₂O₄)OH is formed. mdpi.com This precipitation method provides another reliable pathway to synthesize the target compound. The composition of the product obtained through these aqueous methods has been rigorously confirmed through various analytical techniques, including chemical analysis, solid-state NMR, infrared spectroscopy, and ¹²¹Sb-Mössbauer spectroscopy. mdpi.com

Directed Synthesis of Specific Antimony Oxalate Complexes

Beyond the basic antimony(III) oxalate hydroxide, more complex systems can be synthesized through methods that allow for greater control over the final structure, including the incorporation of other ions or specific crystalline arrangements.

Hydrothermal Synthesis of Antimony(III) Oxalate Compounds

Hydrothermal synthesis is a powerful technique for crystallizing materials that may not be stable under ambient conditions. This method has been successfully employed to synthesize the first antimony(III) fluoride (B91410) oxalate, KSb₂(C₂O₄)F₅. nih.gov In this approach, a mixture of antimony(III) oxide (Sb₂O₃), potassium oxalate (K₂C₂O₄), and potassium bifluoride (KHF₂) is heated in water under autogenous pressure. This process leverages the unique properties of water at elevated temperatures and pressures to facilitate the dissolution of reactants and the crystallization of the final product. The resulting KSb₂(C₂O₄)F₅ features a structure combining delocalized π-conjugated [C₂O₄]²⁻ groups and stereochemically active Sb³⁺ cations, which imparts significant optical birefringence to the material. nih.gov

Co-crystallization of this compound Salts with Organic Cations

Co-crystallization is a technique used to create multi-component crystalline solids with modified physicochemical properties. This method has been utilized to synthesize complex this compound salts incorporating organic cations. An example is the isolation of [(C₄H₇N₂)₃][Sb(C₂O₄)₃], which involves the co-crystallization of an antimony(III) ion, oxalate anions, and 2-methyl-1H-imidazolium cations (C₄H₇N₂⁺). The resulting crystal structure consists of a complex anion, [Sb(C₂O₄)₃]³⁻, where the antimony atom adopts a distorted pentagonal pyramidal geometry with the oxalate ligands. These complex anions are interconnected with the organic cations through a network of hydrogen bonds, forming a three-dimensional supramolecular structure.

Table 1: Crystallographic Data for [(C₄H₇N₂)₃][Sb(C₂O₄)₃]

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 13.3944 (6)
b (Å) 11.3554 (5)
c (Å) 16.3314 (7)
β (°) 107.206 (1)
Volume (ų) 2372.82 (18)

Preparation of Deuterated this compound Hydroxide Derivatives

Isotopically labeled compounds are crucial for detailed structural studies, particularly for locating hydrogen atoms using neutron diffraction. The synthesis of deuterated this compound hydroxide (Sb(C₂O₄)OD) is achieved through a modification of the standard reflux method. mdpi.com This preparation involves refluxing antimony(III) oxide with water-free oxalic acid in deuterium (B1214612) oxide (D₂O) instead of water. mdpi.com This substitution allows for the incorporation of deuterium into the hydroxide position of the crystal lattice. The resulting deuterated compound is isostructural with its hydrogenated counterpart and exhibits the expected isotopic shift in its infrared spectrum, with the O-H stretching frequency at 3390 cm⁻¹ shifting to 2513 cm⁻¹ for the O-D stretch. mdpi.com Neutron diffraction studies on Sb(C₂O₄)OD have been instrumental in understanding the disordered nature of the deuterium/hydrogen atoms within the crystal structure. mdpi.com

Table 2: Comparison of Vibrational Frequencies

Compound Stretching Frequency Wavenumber (cm⁻¹)
Sb(C₂O₄)OH O-H 3390

Fabrication of this compound-Derived Functional Materials

This compound serves as a crucial precursor in the synthesis of various functional materials due to its decomposition characteristics and ability to form homogeneous mixtures with other metal salts. Its application in wet chemical methods like sol-gel and co-precipitation allows for precise control over the stoichiometry, morphology, and properties of the final materials. These methods are particularly significant in the development of advanced oxides and composites with tailored electronic and structural properties.

Sol-Gel Methods for Antimony-Doped Oxide Films Utilizing Oxalate Precursors

The sol-gel process is a versatile wet-chemical technique used for fabricating ceramic and glass materials in a wide variety of forms, including thin films, powders, and fibers. When this compound is used as a precursor, this method becomes particularly effective for producing high-quality, antimony-doped oxide films, such as Antimony-Doped Tin Oxide (ATO). These films are highly valued for their unique combination of high electrical conductivity and optical transparency.

In a typical aqueous sol-gel route for preparing nanocrystalline SnO₂:Sb films, stannous oxalate (SnC₂O₄) is used as the tin source, while an antimony salt like antimony trichloride (SbCl₃) serves as the dopant precursor researchgate.netresearchgate.net. The process involves the creation of a stable sol, which is a colloidal suspension of solid particles in a liquid. Chelating agents, such as a mixture of citric acid (C₆H₈O₇) and triethanolamine (TEA), are often employed to stabilize the precursor ions and control the hydrolysis and condensation reactions that lead to the formation of the gel network researchgate.netresearchgate.net.

The mechanism involves the chelation of tin and antimony ions, which ensures a homogeneous distribution of the dopant within the tin oxide matrix at a molecular level researchgate.net. The presence of TEA can supply a significant number of active tin hydrate and ionized carboxyl groups, facilitating the formation of a stable sol researchgate.net. This sol is then deposited onto a substrate using techniques like dip-coating or spin-coating. A subsequent heat treatment (calcination) removes the organic components and promotes the crystallization of the ATO film researchgate.netresearchgate.net. The use of an oxalate precursor for the tin source is advantageous as it helps to minimize the presence of undesirable ions, such as chlorine, which can be detrimental to the film's electrical properties researchgate.net.

The properties of the resulting films are highly dependent on the synthesis parameters, including the Sb:Sn precursor mole ratio, pH of the solution, and calcination temperature. Research has demonstrated that these parameters can be precisely controlled to optimize the material's conductivity and optical absorbance researchgate.net.

ParameterPrecursor Material(s)Typical Value/RangeResulting Film Property
Tin Source Stannous Oxalate (SnC₂O₄)-Forms SnO₂ matrix
Antimony Source Antimony Trichloride (SbCl₃)0 - 30% (Sb:Sn mole ratio)Controls electrical conductivity and optical properties researchgate.net
Chelating Agents Citric Acid, Triethanolamine (TEA)-Stabilizes sol, ensures homogeneity researchgate.net
pH Aqueous Solution6.5 - 7.0Affects sol-gel reaction mechanism researchgate.netresearchgate.net
Calcination Temp. -500 - 700°CInfluences crystallinity and resistivity researchgate.net

Co-precipitation Techniques for Antimony-Containing Composite Materials

Co-precipitation is a widely used and efficient method for synthesizing multicomponent or composite materials in powder form. The process involves the simultaneous precipitation of two or more cations from a common solution through the addition of a precipitating agent. The use of oxalic acid or soluble oxalates as the precipitating agent is known as the oxalate co-precipitation route. This method is particularly advantageous for producing finely-divided, homogeneous precursor powders that can be calcined at lower temperatures to yield the final composite material lew.ro.

The oxalate co-precipitation method offers several benefits, including simplicity, cost-effectiveness, and the ability to produce powders with well-defined spherical morphologies and narrow particle size distributions hanrimwon.comresearchgate.net. The process ensures a high degree of homogeneity because the metal ions are mixed at the atomic level within the precursor precipitate lew.roresearchgate.net. When the precursor is an oxalate, its decomposition during calcination often releases gases like carbon dioxide and carbon monoxide, which can help in forming porous structures and preventing particle agglomeration mdpi.com.

In the context of antimony-containing materials, this compound or its derivatives can be co-precipitated along with salts of other metals (e.g., tin, titanium, bismuth) to form a mixed-metal oxalate precursor hanrimwon.commdpi.com. For example, to synthesize Antimony-Doped Tin Oxide (ATO) nanoparticles, a solution containing both tin and antimony ions could be treated with oxalic acid to precipitate a mixed tin-antimony oxalate. Subsequent thermal treatment of this precursor decomposes the oxalate and forms the desired ATO composite material researchgate.net. The key is to control the precipitation conditions, such as pH, temperature, and reactant concentration, to ensure the desired stoichiometry and morphology of the precursor powder lew.ro.

This technique has been successfully applied to synthesize a variety of composite materials, including piezoelectric materials and catalysts lew.rohanrimwon.com. The properties of the final composite are directly influenced by the characteristics of the co-precipitated precursor.

FeatureDescriptionAdvantage
Homogeneity Metal ions are mixed at an atomic level in the oxalate precursor.Leads to uniform composite materials with consistent properties.
Morphology Often yields well-defined, spherical, and less agglomerated nanoparticles. researchgate.netImproves reactivity and performance in applications like catalysis and sensors.
Purity Oxalates are generally insoluble, allowing for quantitative precipitation and easy separation. lew.roResults in high-purity final products.
Calcination The uniform precursor decomposes at lower temperatures than in solid-state reactions. lew.roEnergy-efficient and helps maintain fine particle size.

Structural Elucidation and Advanced Characterization Techniques for Antimony Oxalates

Crystallographic Analysis of Antimony Oxalate (B1200264) Structures

Crystallographic techniques are indispensable for determining the precise three-dimensional arrangement of atoms within antimony oxalate crystals. These methods have been crucial in characterizing the diverse and often complex structures that these compounds can adopt.

Single-Crystal X-ray Diffraction for Anion and Cationic Complex Characterization

Single-crystal X-ray diffraction stands as a powerful tool for the detailed structural analysis of this compound complexes, capable of elucidating the geometry of both anionic and cationic species. For instance, the analysis of 2-methyl-1H-imidazol-3-ium trioxalatoantimonate(III), with the formula [(C₄H₇N₂)₃][Sb(C₂O₄)₃], revealed a complex anionic structure, [Sb(O₂CCO₂)₃]³⁻. sciencepublishinggroup.comsciencepublishinggroup.com In this complex, the antimony(III) center adopts a distorted pentagonal pyramidal geometry. sciencepublishinggroup.comsciencepublishinggroup.com Two of the three oxalate groups are coordinated to the antimony center within the basal plane of the pyramid, while the third oxalate occupies both a basal site and the apical position. sciencepublishinggroup.com The asymmetric unit of this compound consists of three 2-methyl-1H-imidazolium cations, three oxalate anions, and one antimony(III) ion. sciencepublishinggroup.comsciencepg.com The intricate network of hydrogen bonds between the cations and the oxalate anions connects the complex anions into a three-dimensional structure. sciencepublishinggroup.comsciencepg.com

This technique has also been instrumental in characterizing other complex antimony structures, providing insights into the coordination environments of antimony, which can range from distorted square pyramidal to octahedral geometries. researchgate.netresearchgate.net

Powder X-ray Diffraction and Rietveld Refinement for Phase Identification and Structure Solution

Powder X-ray diffraction (PXRD) is a fundamental technique for identifying crystalline phases and solving structures when single crystals are not available. The Rietveld refinement method, a full-profile analysis of the powder diffraction pattern, is then employed to refine the crystal structure. This combination was successfully used to solve the crystal structure of this compound hydroxide (B78521), Sb(C₂O₄)OH. cambridge.orgcambridge.org The analysis confirmed that the compound crystallizes in the orthorhombic space group Pnma. cambridge.orgcambridge.orgmdpi.com

The Rietveld plot for Sb(C₂O₄)OH shows a good fit between the observed and calculated powder patterns, confirming the accuracy of the structural model. cambridge.orgcambridge.org This method has been crucial in determining the lattice parameters and atomic positions within the unit cell. cambridge.orgcambridge.org For Sb(C₂O₄)OH, the structure consists of pentagonal pyramidal Sb³⁺ cations bridged by hydroxyl groups, forming zigzag chains. These chains are further linked by oxalate anions, creating a three-dimensional framework. cambridge.orgcambridge.orgmdpi.com PXRD and Rietveld refinement have also been applied to study other oxalate-containing materials, confirming their purity and structural characteristics. conicet.gov.arrsc.org

Table 1: Crystallographic Data for this compound Hydroxide (Sb(C₂O₄)OH) from Powder X-ray Diffraction
ParameterValueReference
Crystal SystemOrthorhombic cambridge.orgcambridge.org
Space GroupPnma cambridge.orgcambridge.orgmdpi.com
a (Å)5.82713(3) cambridge.orgcambridge.org
b (Å)11.29448(10) cambridge.orgcambridge.org
c (Å)6.31377(3) cambridge.orgcambridge.org
V (ų)415.537(5) cambridge.orgcambridge.org
Z4 cambridge.orgcambridge.org

Neutron Diffraction for Hydrogen and Deuterium (B1214612) Atom Localization in this compound Hydroxides

While X-ray diffraction is excellent for locating heavier atoms, it struggles with light atoms like hydrogen due to their low scattering power. mdpi.com Neutron diffraction overcomes this limitation, making it the ideal technique for precisely locating hydrogen and deuterium atoms in crystal structures. mdpi.comescholarship.orgosti.gov This method was employed to investigate the position of hydrogen in this compound hydroxide (Sb(C₂O₄)OH) and its deuterated analogue (Sb(C₂O₄)OD). mdpi.com

The study revealed that the deuterium atoms in Sb(C₂O₄)OD are disordered and occupy two positions with half occupancy on either side of a mirror plane in the Pnma space group. mdpi.com This finding was crucial for understanding the nature of the hydroxyl groups and their role in the crystal structure. mdpi.com Although quantum-mechanical studies suggested that an ordered structure in a lower symmetry space group (Pna2₁) would be energetically more favorable, the neutron diffraction data did not show any evidence of such ordering. mdpi.com The use of complementary X-ray and neutron diffraction provided a comprehensive picture of the crystal structure, accurately defining the positions of both heavy and light atoms. mdpi.com

Table 2: Refined Crystal Structure Data for SbC₂O₄OD from Neutron Powder Diffraction at 298 K
ParameterValueReference
Space GroupPnma mdpi.com
a (pm)582.07(3) mdpi.com
b (pm)1128.73(5) mdpi.com
c (pm)631.26(4) mdpi.com

Application of Charge Flipping and Difference Fourier Techniques in Structure Determination

Solving crystal structures from powder diffraction data can be challenging, especially in cases of significant preferred orientation of the crystallites. cambridge.orgcambridge.org The charge flipping algorithm, a powerful ab initio method, has proven effective in overcoming such difficulties. cambridge.orgcambridge.orgcambridge.orgresearchgate.net This technique, combined with difference Fourier techniques, was successfully applied to solve the crystal structure of this compound hydroxide, Sb(C₂O₄)OH, from laboratory X-ray powder data. cambridge.orgcambridge.org

The charge flipping method does not require prior knowledge of the elemental composition, making it a robust tool for structure solution. cambridge.org The subsequent use of difference Fourier maps helps to locate missing or disordered atoms in the structure. This combined approach was essential for elucidating the complete and chemically reasonable structure of Sb(C₂O₄)OH, which was then refined using the Rietveld method. cambridge.orgcambridge.org This powerful combination of techniques has also been utilized in the structural analysis of other complex materials. researchgate.net

Spectroscopic Probing of this compound Chemical Environments

Spectroscopic techniques provide valuable information about the chemical bonding and local environments of atoms within this compound compounds. Vibrational spectroscopy, in particular, is a sensitive probe of the molecular structure.

Vibrational Spectroscopy: Infrared and Raman Spectroscopic Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to investigate the vibrational modes of molecules. conicet.gov.ar These methods have been applied to characterize this compound and related compounds. mdpi.comcdnsciencepub.comresearchgate.net

In the study of this compound hydroxide, IR spectroscopy was used to confirm the successful deuteration of the compound. mdpi.com The O–H stretching frequency observed at 3390 cm⁻¹ in SbC₂O₄OH shifted to 2513 cm⁻¹ in SbC₂O₄OD, a shift factor of 1.35, which is consistent with the isotopic substitution. mdpi.com This confirmed the presence of hydroxyl groups and provided evidence for the deuteration process. mdpi.com

The IR spectra of organoantimony oxalates, such as triphenylantimony (B1630391) oxalate, show characteristic absorption bands for the oxalate group, which are comparable to those in other metal-oxalato complexes. cdnsciencepub.com Raman spectroscopy has also been used to study various metal oxalates, providing insights into their structural and vibrational properties. conicet.gov.aroptica.orgscispace.com The analysis of vibrational spectra, often aided by computational methods like density functional theory (DFT), allows for the assignment of specific vibrational modes to different functional groups within the molecule. acs.orgresearchgate.net

Table 3: Characteristic Infrared Stretching Frequencies for SbC₂O₄OH and SbC₂O₄OD
CompoundVibrational ModeWavenumber (cm⁻¹)Reference
SbC₂O₄OHν(O–H)3390 mdpi.com
SbC₂O₄ODν(O–D)2513 mdpi.com

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to probe the local environment of specific nuclei in a solid material. researchgate.netopenmedscience.com For antimony oxalates, particularly antimony-121 (B78218) (¹²¹Sb) and antimony-123 (B576670) (¹²³Sb) NMR, this technique can provide valuable information about the coordination and chemical environment of the antimony atoms. nih.gov

The composition of this compound hydroxide (SbC₂O₄OH) has been established through various analytical methods, including solid-state NMR. mdpi.com While detailed ¹²¹Sb solid-state NMR data for simple this compound is not extensively reported in readily available literature, the principles of the technique suggest it can distinguish between different antimony sites within a crystal lattice, identify the presence of different oxidation states, and provide details on the symmetry of the antimony coordination sphere. For instance, in more complex systems, ¹²¹Sb and ¹²³Sb NMR have been used to measure nuclear quadrupole coupling constants, which are sensitive to the local electronic environment and symmetry around the antimony nucleus. nih.gov

Mössbauer Spectroscopy for Antimony Oxidation State and Coordination Environment

Antimony-121 Mössbauer spectroscopy is a highly sensitive technique for determining the oxidation state and coordination environment of antimony atoms in solid compounds. mcmaster.cacambridge.org This method relies on the resonant absorption of gamma rays by ¹²¹Sb nuclei. The resulting Mössbauer spectrum provides key parameters, including the isomer shift (δ) and the quadrupole splitting (ΔEQ), which are indicative of the s-electron density at the nucleus and the asymmetry of the electric field gradient, respectively.

For antimony(III) compounds like this compound, the lone pair of 5s² electrons is stereochemically active, leading to a distorted coordination geometry and a non-zero quadrupole splitting. rsc.org Studies on complexes derived from antimony(III) fluoride (B91410) and the oxalate anion, such as M₂[C₂O₄(SbF₃)₂] (where M = Na⁺, K⁺, Rb⁺, Cs⁺), have utilized ¹²¹Sb Mössbauer spectroscopy. rsc.org The data from these studies, recorded at liquid-helium temperatures, confirm the stereochemical activity of the antimony lone pair in each case. rsc.org The composition of this compound hydroxide has also been confirmed using ¹²¹Sb-Mössbauer spectroscopy. mdpi.com

Table 1: Illustrative ¹²¹Sb Mössbauer Spectroscopic Parameters for Antimony Compounds

Compound Isomer Shift (δ) / mm s⁻¹ (vs. InSb) Quadrupole Splitting (ΔEQ) / mm s⁻¹ Oxidation State of Sb
α-Sb₂O₃ -6.1 +19.1 +3
β-Sb₂O₃ -11.4 +15.5 +3
Sb₂O₅ +8.9 +1.5 +5
Hypothetical Antimony(III) Oxalate Typically negative Typically large and positive +3

Note: Data for hypothetical antimony(III) oxalate is based on typical values for Sb(III) compounds with stereochemically active lone pairs. Actual values would require experimental determination. Data for Sb₂O₃ and Sb₂O₅ are for comparison.

X-ray Absorption Fine Structure (XAFS/EXAFS) Spectroscopy for Local Atomic Structure and Speciation

X-ray Absorption Fine Structure (XAFS) spectroscopy, which includes both the X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) regions, is a powerful tool for determining the local atomic structure around a specific element in a material, irrespective of its physical state (solid, liquid, or gas). researchgate.nettoray-research.co.jpscispace.com This technique can provide information on the oxidation state, coordination number, and distances to neighboring atoms. scispace.commdpi.com

For antimony oxalates, XAFS at the Sb K-edge (~30.5 keV) can elucidate the coordination environment of the antimony atom. researchgate.net In a study of pentavalent antimony complexing with oxalate in aqueous solutions, XAFS measurements revealed that the central Sb(V) atom maintains an octahedral geometry, coordinating with six oxygen atoms from hydroxyl groups and the oxalate ligand to form bidentate chelate rings. researchgate.net Although this study focuses on aqueous complexes, the principles are applicable to the solid state. For solid antimony(III) oxalate, EXAFS analysis would be expected to reveal the Sb-O bond distances and the coordination number of the antimony atom, providing a detailed picture of its local environment. The XANES region of the spectrum would be particularly sensitive to the oxidation state (Sb(III) vs. Sb(V)) and the coordination geometry.

Thermal Stability and Decomposition Pathway Analysis

The thermal behavior of antimony oxalates is a critical aspect of their chemistry, particularly when they are used as precursors for the synthesis of other materials. mdpi.com Techniques such as Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Evolved Gas Analysis (EGA) are employed to study their thermal stability and decomposition mechanisms. labmanager.com

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) of Antimony Oxalates

TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated. labmanager.com Together, they provide a comprehensive picture of thermal events such as decomposition, dehydration, and phase transitions. researchgate.net

A study on this compound hydroxide (SbC₂O₄OH) showed a single-step decomposition process. mdpi.com The TGA curve indicated a mass loss beginning at an onset temperature of 564 K (291 °C). mdpi.com This decomposition was accompanied by an endothermic peak in the DSC curve, indicating that the process requires energy input. mdpi.com The observed mass loss of 34.8% was in close agreement with the calculated value of 35.7% for the decomposition reaction:

2 SbC₂O₄OH → Sb₂O₃ + H₂O + 2 CO₂ + 2 CO mdpi.com

This demonstrates that this compound hydroxide decomposes to form antimony(III) oxide, water, carbon dioxide, and carbon monoxide.

Table 2: Thermal Analysis Data for this compound Hydroxide (SbC₂O₄OH)

Analysis Technique Observation Onset Temperature (K) Mass Loss (%)
TGA Single-step decomposition 564 34.8 (experimental)

Evolved Gas Analysis (EGA) by Mass Spectrometry of Thermal Decomposition Products

Evolved Gas Analysis (EGA) is a technique used to identify and quantify the gaseous products released from a material as it is heated. measurlabs.comrigaku.com When coupled with a mass spectrometer (MS), EGA-MS can provide real-time information about the composition of the evolved gases during thermal decomposition. mdpi.comias.ac.in

For this compound hydroxide, EGA-MS analysis confirmed the decomposition pathway proposed by TGA. mdpi.com The mass spectrometer detected the evolution of water (H₂O), carbon dioxide (CO₂), and carbon monoxide (CO) as the sample was heated, consistent with the stoichiometry of the decomposition reaction. mdpi.com The carbon monoxide released can also act as a reducing agent in subsequent reactions at higher temperatures. mdpi.com This detailed analysis of the gaseous byproducts is crucial for understanding the complete decomposition mechanism and for controlling the synthesis of desired final products when using this compound as a precursor.

Table 3: Evolved Gases from the Thermal Decomposition of SbC₂O₄OH

Evolved Gas Chemical Formula Method of Detection
Water H₂O Mass Spectrometry
Carbon Dioxide CO₂ Mass Spectrometry

Table of Mentioned Chemical Compounds

Compound Name Chemical Formula
This compound Sb₂(C₂O₄)₃ (typical)
This compound Hydroxide SbC₂O₄OH
Antimony(III) Oxide Sb₂O₃
Antimony(V) Oxide Sb₂O₅
Oxalic Acid H₂C₂O₄
Water H₂O
Carbon Dioxide CO₂
Carbon Monoxide CO
Antimony(III) Fluoride SbF₃
Sodium Na⁺
Potassium K⁺
Rubidium Rb⁺
Cesium Cs⁺

Coordination Chemistry and Supramolecular Assemblies of Antimony Oxalates

Antimony Coordination Polyhedra and Stereochemical Activity

The coordination environment around the antimony atom in oxalate (B1200264) complexes is highly dependent on its oxidation state, with antimony(III) and antimony(V) exhibiting distinct geometries. These geometries are further modulated by the presence of a stereochemically active lone pair in Sb(III), leading to significant distortions from idealized polyhedra.

A recurring coordination motif for antimony(III) in oxalate-containing compounds is the distorted pentagonal pyramid. In the crystal structure of antimony oxalate hydroxide (B78521), SbC₂O₄OH, the Sb³⁺ cation is found in a pentagonal pyramidal coordination environment. mdpi.comcambridge.org These pyramids are linked by hydroxide groups to form zigzag chains. mdpi.comcambridge.org Another example is the anionic antimony(III) oxalate complex, [Sb(C₂O₄)₃]³⁻, which has also been described as adopting a pentagonal pyramidal structure. This geometry arises from the coordination of the antimony center to multiple oxygen atoms from the oxalate ligands. The antimony ion is typically displaced from the center of the pentagonal base, a direct consequence of the stereochemical influence of its lone pair of electrons. mdpi.com

Compound/IonAntimony Oxidation StateCoordination GeometryKey Structural FeatureReference(s)
SbC₂O₄OH+3Pentagonal PyramidalZigzag chains of SbO₆ pyramids linked by OH groups. mdpi.comcambridge.org
[Sb(C₂O₄)₃]³⁻+3Pentagonal PyramidalAnionic complex with bidentate oxalate groups.

The presence of a stereochemically active lone pair of electrons (SCALP) on the antimony(III) ion is a dominant factor in determining the coordination geometry of its oxalate complexes. nih.govrsc.org This lone pair occupies a significant volume in the coordination sphere, leading to distortions in the arrangement of the ligands and resulting in "one-sided" coordination. cambridge.org In SbC₂O₄OH, the Sb³⁺ ion is displaced by 0.80 Å out of the pentagonal plane of the pyramid, a direct result of the spatial requirements of the lone pair. cambridge.org The crystal structures of several antimony(III) fluoride (B91410) oxalates, such as NH₄Sb(C₂O₄)F₂·H₂O and [C(NH₂)₃]₃Sb(C₂O₄)₂F₂·2H₂O, are also significantly influenced by the Sb³⁺ lone pair effects. nih.govrsc.orgrsc.org The combination of the highly distorted polyhedra due to the SCALP and the planar π-conjugated oxalate anions can lead to interesting material properties, such as large birefringence. nih.govresearchgate.net

In contrast to the distorted geometries of Sb(III), antimony(V) in complexes with oxalate and other oxygen-bearing organic ligands typically exhibits a more regular octahedral coordination. geoscienceworld.orgresearchgate.net X-ray Absorption Fine Structure (XAFS) spectroscopy studies have shown that in aqueous solutions with ligands like oxalic acid, the central Sb(V) atom maintains a six-fold coordination, resulting in an octahedral geometry. geoscienceworld.orgresearchgate.net In these complexes, the Sb(V) atom is coordinated to six oxygen atoms, which can originate from hydroxyl groups or the functional groups of the organic ligands, forming stable chelate rings. geoscienceworld.orgresearchgate.net

Oxalate Anion Coordination Modes and Bridging Architectures

The oxalate anion (C₂O₄²⁻) is a versatile ligand capable of adopting various coordination modes, which allows for the construction of diverse and complex supramolecular architectures. Its ability to act as both a chelating and a bridging ligand is fundamental to the structural chemistry of antimony oxalates.

Beyond simple chelation, the oxalate anion frequently acts as a bridging ligand, connecting multiple antimony centers to form extended one-, two-, or three-dimensional frameworks. mdpi.comrsc.org In the structure of SbC₂O₄OH, the oxalate anions link the zigzag chains of [Sb(OH)]²⁺ units, creating a robust three-dimensional framework. mdpi.comcambridge.org Similarly, in the compound NH₄Sb(C₂O₄)F₂·H₂O, the oxalate and fluoride ligands link the Sb(III) centers to form one-dimensional chains. rsc.org The ability of the oxalate ligand to bridge metal centers is a key factor in the formation of complex, extended structures in coordination chemistry. mdpi.com

Hydroxyl Group Involvement in this compound Structures

The incorporation of hydroxyl groups into the crystal lattice of antimony oxalates introduces significant structural complexity and directs the formation of extended supramolecular assemblies. The compound this compound hydroxide, SbC₂O₄OH, serves as a key example for understanding this involvement.

Research into the crystal structure of this compound hydroxide (SbC₂O₄OH) has revealed that hydroxyl groups act as crucial bridging ligands, forming polymeric chains that define the material's framework. mdpi.comcambridge.orgcambridge.org The structure consists of pentagonal pyramidal Sb³⁺ cations which are linked by hydroxyl (OH) groups to form one-dimensional zigzag chains. cambridge.orgcambridge.org

These primary chains, constructed from SbO₆ pyramids connected via OH bridges, are further interconnected by oxalate groups. mdpi.com Each oxalate anion coordinates with two different antimony cations, effectively linking the hydroxyl-bridged chains to build a robust three-dimensional framework. mdpi.comcambridge.orgcambridge.org This structural arrangement highlights the dual role of the ligands, with the hydroxyl groups establishing the primary polymeric motif and the oxalate groups providing cross-linking between these chains.

Table 1: Structural Features of this compound Hydroxide
FeatureDescription
Central Cation Sb³⁺ (Antimony)
Primary Structural Unit Pentagonal SbO₆ pyramids
Bridging Ligand (Chains) Hydroxyl Group (OH)
Chain Motif Zigzag chains of Sb³⁺ cations bridged by OH groups
Cross-linking Ligand Oxalate Group (C₂O₄²⁻)
Overall Structure 3D framework formed by oxalate anions linking the hydroxyl-bridged chains

The precise location and ordering of hydrogen atoms within the hydroxyl groups of SbC₂O₄OH have been a subject of detailed investigation. Initial X-ray powder diffraction studies suggested that the hydrogen atom of the hydroxyl group is likely disordered. cambridge.orgcambridge.org This disorder is thought to facilitate the formation of stronger, more linear hydrogen bonds within the crystal lattice. cambridge.orgcambridge.org

Further studies utilizing neutron diffraction on a deuterated analogue, this compound deuteroxide (SbC₂O₄OD), provided more definitive insight. mdpi.com The results confirmed that the deuterium (B1214612) (and by extension, hydrogen) atoms are disordered. Specifically, the atom occupies one of two possible positions on either side of a crystallographic mirror plane, with each position having a statistical occupancy of one-half. mdpi.com This disordered arrangement indicates that there is no energetic preference for the hydrogen atom to reside on one side of the mirror plane over the other, a phenomenon critical to understanding the compound's stability and bonding network. mdpi.com

Aqueous Solution Chemistry of Antimony-Oxalate Complexation

The interaction of antimony ions with oxalate ligands in aqueous solutions is fundamental to understanding its environmental transport and bioavailability. Studies have focused on the formation, stability, and speciation of these complexes, particularly for the pentavalent state of antimony, Sb(V).

In aqueous solutions, pentavalent antimony predominantly exists as the hydroxide species Sb(OH)₆⁻. rsc.org However, in the presence of poly-functional organic ligands like oxalic acid, stable Sb(V)-oxalate complexes can form. rsc.org The interaction is significant with ligands that have adjacent functional groups, which allows for the formation of stable chelate rings. rsc.org

X-ray Absorption Fine Structure (XAFS) spectroscopy measurements show that in these complexes, the central Sb(V) atom maintains an octahedral geometry, coordinated to six oxygen atoms. rsc.org These oxygen atoms originate from the hydroxyl moieties and the adjacent carboxyl groups of the oxalate ligand, forming bidentate chelate cycles. rsc.org The formation of these stable complexes occurs over a wide pH range (pH 3 to 9), which is highly relevant for typical natural water systems. rsc.org

Potentiometric titrations are a key analytical technique used to quantify the stability of metal-ligand complexes in solution. rsc.org For the Sb(V)-oxalate system, potentiometric measurements reveal systematic pH shifts when Sb(V) is introduced to an oxalic acid solution, demonstrating the formation of stable aqueous complexes. rsc.org These experiments allow for the calculation of stability constants, which are equilibrium constants for the formation of the complex.

Based on these potentiometric experiments, a key reaction for the formation of the Sb(V)-oxalate complex has been proposed and its stability constant determined. The reaction is as follows:

Sb(OH)₆⁻ + H₂C₂O₄ ⇌ [Sb(OH)₄(C₂O₄)]⁻ + 2H₂O

The stability constant (log K) for this reaction provides a quantitative measure of the complex's stability. rsc.org This data is crucial for speciation modeling, which predicts the distribution of different chemical species under various environmental conditions. For instance, modeling based on these constants predicts that in acidic natural waters (pH 1-4) with dissolved organic carbon, a significant fraction of total dissolved antimony (up to 15%) may be bound to organic matter via di-carboxylic groups similar to oxalate. rsc.org

Table 2: Stability Constant for Sb(V)-Oxalate Complex Formation
ReactionLog K (Stability Constant)Method of Determination
Sb(OH)₆⁻ + H₂C₂O₄ ⇌ [Sb(OH)₄(C₂O₄)]⁻ + 2H₂O4.5 ± 0.3Potentiometric Titration

Advanced Functional Material Applications of Antimony Oxalate Compounds

Antimony Oxalates as Precursors for Advanced Materials Synthesis

The use of antimony oxalates as precursors in solid-state synthesis offers several advantages over traditional ceramic methods, which often require high temperatures and long reaction times. The oxalate (B1200264) method allows for the formation of finely divided, highly reactive, and homogeneous powders upon thermal decomposition, facilitating the synthesis of complex materials at lower temperatures.

Antimony oxalate is a valuable precursor for the synthesis of a variety of mixed crystal oxides and other antimony-containing compounds. The thermal decomposition of mixed-metal oxalates, including those of antimony, provides an effective route to produce homogeneous, multi-element oxide materials. This method is particularly advantageous for creating materials where a uniform distribution of different metal cations on an atomic scale is crucial for their properties.

Research has demonstrated the utility of the oxalate precursor route in synthesizing a range of complex oxides, including:

Ferrites: Mixed crystals of iron(II) oxalate and other divalent metal oxalates can be thermally decomposed in air to form ferrites (MFe₂O₄).

Manganites: Zinc manganites (ZnₓMn₃₋ₓO₄) have been synthesized by the thermal decomposition of oxalate precursors in the temperature range of 400°C–900°C.

High-Temperature Superconductors: The oxalate method has been employed to prepare precursors for high-T_c_ superconducting systems such as La-Ba-Cu-O, Y-Ba-Cu-O, and Bi-Sr-Ca-Cu-O.

The process typically involves the co-precipitation of the metal oxalates from a solution, ensuring an intimate mixing of the constituent metals. The subsequent thermal treatment of this precursor powder leads to the formation of the desired mixed oxide phase at temperatures significantly lower than those required for conventional solid-state reactions. For instance, this compound hydroxide (B78521) (SbC₂O₄OH) has been specifically identified as a precursor for the preparation of mixed crystal oxides like BaBi₁/₂Sb₁/₂O₃.

The controlled thermal decomposition (thermolysis) of this compound is a key method for producing antimony oxide (Sb₂O₃), a compound with numerous industrial applications. The thermal behavior of this compound hydroxide (SbC₂O₄OH) shows a single-step decomposition to antimony(III) oxide at a relatively low temperature of 564 K. This process is endothermic and releases water, carbon dioxide, and carbon monoxide.

The advantage of using this compound as a precursor lies in the ability to produce finely divided and highly reactive antimony oxide powders. The characteristics of the resulting oxide, such as particle size, surface area, and crystallinity, can be influenced by controlling the thermolysis conditions, including:

Temperature and Heating Rate: These parameters affect the nucleation and growth of the oxide particles.

Atmosphere: Decomposition in air can lead to different oxidation states of antimony compared to decomposition in an inert atmosphere. The carbon monoxide produced during oxalate decomposition can also act as a reducing agent.

This level of control is crucial for applications where the physical properties of the antimony oxide are critical, such as in the fabrication of catalysts, flame retardants, and ceramic materials. The low decomposition temperature of antimony oxalates makes them an energy-efficient choice for the synthesis of antimony-based materials.

Optical Properties: Birefringence and Nonlinear Optics

This compound compounds, particularly those incorporating fluoride (B91410) ions, have garnered significant interest for their promising optical properties. The combination of the stereochemically active lone pair on the Sb³⁺ cation, the planar π-conjugated oxalate ([C₂O₄]²⁻) groups, and in some cases, highly electronegative elements like fluorine, leads to materials with significant optical anisotropy.

Birefringent materials are crucial for modulating the polarization of light in various optical technologies. Researchers have successfully designed and synthesized several antimony(III) fluoride oxalates that exhibit large birefringence. The origin of this strong optical anisotropy is attributed to the synergistic effect of the distorted polyhedra around the Sb³⁺ ion (due to the lone pair) and the planar π-conjugated oxalate anions.

First-principles calculations have confirmed that this combination of lone-pair electrons and π-conjugated systems can significantly boost the birefringence. Even when the oxalate groups are not in an optimal parallel arrangement, these compounds can display impressive birefringence values.

CompoundBirefringence (Δn) at 546 nm
KSb₂C₂O₄F₅0.170
NH₄Sb(C₂O₄)F₂·H₂O0.381
[C(NH₂)₃]Sb(C₂O₄)F₂·H₂O0.323
[C(NH₂)₃]₃Sb(C₂O₄)₂F₂·2H₂O0.251
RbSb(C₂O₄)F₂·H₂O0.162
(NH₄)₄Sb₂(C₂O₄)₃F₄·2H₂O0.066
RbSb₂(C₂O₄)F₅0.09

A key strategy in the rational design of new birefringent materials is the precise control over the chemical composition and crystal structure. Recent research has demonstrated that the birefringence of antimony oxalates can be systematically enhanced by tuning the ratio of antimony cations (Sb³⁺) to oxalate anions ([C₂O₄]²⁻).

In a study of four UV this compound birefringent crystals, a stepwise increase in birefringence was achieved by precisely controlling the Sb³⁺/[C₂O₄]²⁻ ratio. These compounds all feature zero-dimensional cluster structures with π-conjugated [C₂O₄]²⁻ groups and distorted Sb³⁺-based polyhedra with stereochemically active lone pairs. The synergistic effects between these functional groups are responsible for the excellent optical properties. The compound Na₃Sb(C₂O₄)₂F₂·2H₂O, resulting from this tuning strategy, exhibits a large birefringence of 0.21 at 546 nm. This work highlights a powerful design principle for the exploration of new high-performance birefringent materials.

Materials that crystallize in a noncentrosymmetric (NCS) space group can exhibit second-harmonic generation (SHG), a nonlinear optical (NLO) effect where light of a certain frequency is converted to light with double that frequency. The presence of the stereochemically active lone pair on Sb³⁺ can induce structural distortions that lead to the formation of NCS structures, making antimony oxalates promising candidates for SHG materials.

The synthesis of two rubidium antimony(III) oxalates, the centrosymmetric Rb₂Sb(C₂O₄)₂.₅(H₂O)₃ and the noncentrosymmetric RbSb₂(C₂O₄)F₅, illustrates this principle. The incorporation of fluoride ions is thought to be the cause of the noncentrosymmetric arrangement in the latter. The NCS compound, RbSb₂(C₂O₄)F₅, demonstrates a moderate SHG response that is approximately 1.3 times that of the widely used NLO material potassium dihydrogen phosphate (B84403) (KDP). acs.org This, combined with its large birefringence, makes it a promising candidate for UV NLO applications. acs.org

Theoretical calculations confirm that the excellent optical properties of these compounds arise from the synergistic effects between the Sb³⁺ cations with their stereochemically active lone pairs and the planar π-conjugated [C₂O₄]²⁻ groups. acs.org While the field of noncentrosymmetric antimony oxalates for SHG is still developing, these initial findings point towards a promising avenue for the discovery of new NLO materials. Other noncentrosymmetric antimony compounds, such as some halides and selenites/tellurites, have also shown significant SHG responses, further highlighting the potential of antimony-based materials in nonlinear optics. nih.govnih.gov

Catalytic Activity of this compound Species

Antimony compounds have long been established as effective catalysts in the production of polyesters, such as polyethylene (B3416737) terephthalate (B1205515) (PET). While antimony trioxide is the most commonly used, other forms, including this compound, play a role in these critical industrial processes.

Application as Catalysts in Polyester (B1180765) Polycondensation Reactions

Antimony-based catalysts are a cornerstone in the commercial production of PET, with over 90% of industrial manufacturing relying on them. google.com Compounds like antimony trioxide and antimony triacetate are typically used as polycondensation catalysts at concentrations of 200-300 ppm. google.com The catalytic mechanism in the polymerization process involves the conversion of the initial antimony compound, such as antimony trioxide, into an active species like antimony glycolate (B3277807) within the reaction medium. researchgate.netnih.gov This active form facilitates the polycondensation reaction, which is essential for achieving the high molecular weight necessary for PET products. researchgate.netscispace.com While antimony trioxide is prevalent, this compound has also been identified as a polycondensation catalyst for preparing highly polymeric linear polyesters. google.com.na The effectiveness of antimony catalysts is demonstrated by their ability to balance polycondensation speed with the thermal stability and properties of the final polymer. google.com However, increasing the concentration of antimony catalysts beyond a certain point can lead to undesirable gray discoloration in the polymer due to the reduction of the catalyst to metallic antimony. google.com

Table 1: Common Antimony-Based Catalysts in PET Production

Catalyst Compound Typical Concentration Role in Polymerization
Antimony Trioxide 200-300 ppm Primary polycondensation catalyst. google.com
Antimony Triacetate 200-300 ppm Polycondensation catalyst. google.com
Antimony Glycolate - Active catalytic species formed in situ. researchgate.netnih.gov
This compound Not specified Identified as a polycondensation catalyst. google.com.na

Synergistic Catalytic Systems Incorporating Antimony Oxalates

Research has explored the use of antimony compounds in conjunction with other metallic catalysts to create synergistic systems that enhance the efficiency of polyester production. A notable example involves a catalytic composition containing a titanyl oxalate catalyst, a metallic oxalate catalyst enhancer, and an antimony-based co-catalyst. google.comgoogle.com In this system, a synergistic relationship has been identified between the titanyl oxalate (e.g., lithium titanyl oxalate) and a non-titanyl metallic oxalate enhancer (e.g., lithium oxalate), which is further improved by the addition of a metallic co-catalyst like antimony oxide or antimony triacetate. google.comgoogle.com

The combination of these components has been shown to be effective in the polycondensation of polyester-forming reactants. google.com Specifically, the mixture of lithium or potassium titanyl oxalate and lithium or potassium oxalate with antimony compounds like antimony oxide or antimony triacetate demonstrates this synergistic activity. google.com Such systems are designed to improve the production process, potentially leading to polyesters with better properties, such as improved color and lower acetaldehyde (B116499) generation. google.com The amount of the antimony-containing catalyst in these mixed systems is typically in the range of 0.1 to 80 parts based on the weight of titanium. google.com

Electrochemical and Electronic Applications

The use of oxalate precursors extends to the synthesis of advanced functional materials for electronic and electrochemical devices, particularly in the formation of Antimony-Doped Tin Oxide (ATO).

Development of Antimony-Doped Tin Oxide (ATO) Materials from Oxalate Precursors

Antimony-doped tin oxide (ATO) is a well-known transparent conducting oxide. One method for synthesizing ATO nanoparticles involves using tin oxalate (SnC₂O₄) as a tin precursor to minimize the presence of undesirable ions like chlorine. researchgate.net Various synthesis techniques, such as co-precipitation and sol-gel methods, are employed to create ATO materials. researchgate.netresearchgate.net For instance, a facile co-precipitation method can be used to synthesize ATO nanopowders, which are then subjected to a calcination process to achieve the desired crystalline phase and morphology. researchgate.net Other methods, like the nitrate-citrate combustion method, have also been used to produce ATO nanoparticles with a rutile structure from metal sources like granulated tin and Sb₂O₃. researchgate.netosti.gov The properties of the resulting ATO, including crystallite size and surface area, are influenced by the synthesis parameters. researchgate.netosti.gov

Investigations of ATO Materials in Supercapacitor and Thin Film Transistor Devices

ATO's high electrical conductivity makes it a promising electrode material for energy storage devices like supercapacitors. researchgate.net ATO nanopowders have been synthesized and investigated as an advanced electrode material for this purpose. researchgate.net The performance of supercapacitors is highly dependent on their electrode materials, and ATO is an attractive candidate due to its electrochemical properties. researchgate.net Furthermore, ATO is utilized in thin-film applications. While specific research on thin-film transistors derived directly from this compound is not detailed, the broader application of ATO in transparent conductive coatings for displays and smart windows is well-established. samaterials.com The development of silicon thin-film transistors (TFTs) from liquid precursors demonstrates a related area of advanced materials processing for electronics. bohrium.com

Surface Chemistry and Anodic Film Formation

The surface chemistry of antimony can be modified through anodization in specific electrolytes, leading to the formation of functional films. When antimony is anodized in an aqueous solution of oxalic acid, an anodic film is formed on its surface. researchgate.netresearchgate.net This process, which can be conducted under galvanostatic conditions, results in the growth of a film that is accompanied by a dissolution process. researchgate.net

ATR FTIR spectroscopy has been used to analyze the composition of these anodic films, revealing that the layer consists of both antimony oxide and this compound. researchgate.net The concentration of the oxalic acid electrolyte plays a crucial role in the film's composition; increasing the electrolyte concentration leads to a higher amount of this compound incorporated into the layer. researchgate.net This change in composition is believed to be the reason for a reduction in the band gap of the resulting film. researchgate.net The formation efficiency and the extent of metal dissolution during anodization are influenced by factors such as the oxalic acid concentration, current density, and anodization time. researchgate.net Under certain conditions, such as at current densities higher than 2 mA cm⁻² and in electrolytes with oxalic acid concentrations lower than 0.01 M, the anodic oxidation proceeds with a linear increase of the formation voltage over time. researchgate.net

Table 2: Influence of Oxalic Acid Concentration on Anodic Film Composition

Electrolyte Concentration Effect on Film Composition
Increasing Concentration Increased amount of this compound in the film. researchgate.net
Decreasing Concentration Reduced amount of this compound relative to antimony oxide. researchgate.net

Compositional Analysis of Anodic Films on Antimony Formed in Oxalic Acid Solutions

The formation of anodic films on antimony in oxalic acid solutions results in a layer that is a composite of antimony oxide and this compound. researchgate.net The precise composition of this film is significantly influenced by the conditions of its formation, particularly the concentration of the oxalic acid electrolyte. researchgate.net

Under galvanostatic and isothermal conditions, the anodic oxidation of antimony in dilute oxalic acid solutions consistently produces an oxide layer with a composition close to Antimony(III) oxide (Sb2O3). scielo.pt However, Attenuated Total Reflectance Fourier-transform infrared spectroscopy (ATR FTIR) analysis reveals the concurrent presence of this compound within the anodic film. researchgate.net

The relative proportions of these two components are not static. Research indicates a direct correlation between the concentration of the oxalic acid electrolyte and the quantity of this compound incorporated into the anodic layer. researchgate.net As the concentration of the forming electrolyte is increased, there is a corresponding increase in the amount of this compound detected in the film. researchgate.net This compositional shift is a probable cause for the observed reduction in the band gap width of the resulting film as the electrolyte concentration rises. researchgate.net

The process of film formation is invariably accompanied by a dissolution process, which is also dependent on the growth conditions. scielo.ptresearchgate.net The analysis of the total current density during anodization suggests the presence of both a film-forming component and a dissolving component, further indicating the complex nature of the anodic layer's composition. scielo.pt

Table 1: Compositional Data of Anodic Films on Antimony

Electrolyte Concentration Predominant Components Key Finding
Dilute Oxalic Acid Antimony(III) oxide (Sb2O3), this compound The composition is close to Sb2O3, with the presence of this compound confirmed by ATR FTIR. researchgate.netscielo.pt

Impact of Electrolyte Concentration on this compound Layer Formation on Surfaces

The concentration of the oxalic acid electrolyte plays a critical role in the formation and properties of the anodic layer on antimony surfaces. The kinetics of anodic oxide growth are strongly dependent on the electrolyte's concentration, influencing the shape of the voltage/time curves during galvanostatic anodization. bas.bg

A key factor influenced by electrolyte concentration is the efficiency of the film formation process, which is perpetually in competition with a dissolution process. scielo.pt The amount of antimony that dissolves during anodization increases with higher concentrations of oxalic acid. scielo.ptresearchgate.net This increased dissolution rate has a direct impact on the final thickness of the anodic oxide film, with higher concentrations leading to a thinner final layer. bas.bg

The formation efficiency, which is determined by the amount of dissolved metal, is adversely affected by higher oxalic acid concentrations. scielo.pt Studies have shown that to produce thick, barrier-type anodic films, it is preferable to use oxalic acid concentrations equal to or lower than 0.01 M. bas.bg At concentrations lower than 0.01 M and current densities higher than 2 mA cm⁻², a common linear increase of the formation voltage with time is observed. researchgate.net

The interplay between film growth and dissolution is a competitive process that includes the formation of an outer, adherent layer of dissolution products. bas.bg The rate of this dissolution increases as the oxalic acid concentration rises, which in turn affects the characteristics and appearance of induction periods during the anodization process. bas.bg

Table 2: Effect of Oxalic Acid Concentration on Anodic Layer Formation

Electrolyte Concentration Impact on Dissolution Impact on Film Thickness Formation Efficiency
Low (≤ 0.01 M) Lower rate of dissolution Thicker barrier-type films can be produced. bas.bg Higher

Computational Chemistry and Theoretical Insights into Antimony Oxalate Systems

Density Functional Theory (DFT) for Structural and Electronic Properties

Density Functional Theory has emerged as a principal method for investigating the structural and electronic properties of antimony oxalate (B1200264) compounds. By solving the quantum mechanical equations that govern electron behavior, DFT can accurately predict geometric structures, analyze chemical bonding, and map out the electronic band structure and density of states, providing a foundational understanding of these materials.

At the heart of the unique properties of antimony(III) oxalates is the stereochemically active lone pair (SCALP) of electrons on the Sb³⁺ cation. DFT calculations are crucial in visualizing and quantifying the effects of this lone pair. The interaction between the antimony 5s and oxygen 2p orbitals results in the formation of filled bonding and antibonding states, leading to an asymmetric electron density distribution around the antimony atom. ucl.ac.uk This electronic asymmetry is the primary driver for the significant distortion observed in the antimony coordination environment, which typically manifests as polyhedra such as [SbO₄F₂]. rsc.orgnih.gov

Compound/SystemComputational FindingSignificanceReference
Antimony(III) OxalatesThe Sb³⁺ 5s² lone pair is stereochemically active, causing distortion in the [SbOₓFₙ] coordination polyhedra.Explains the anisotropic crystal structures and is a key origin of unique optical properties. rsc.orgnih.govnih.gov
Sb(C₂O₄)OHThe highest occupied molecular orbitals (HOMOs) are identified as the Sb³⁺ lone pairs.Demonstrates the critical role of the lone pair at the frontier of the electronic structure. cambridge.org
General Sb(III) ComplexesComputational analysis reveals a nearly spherical distribution of the lone pair and polar covalent character of Sb-O and Sb-N bonds.Provides a detailed picture of the bonding nature and electron distribution around the antimony center. mdpi.com

Many antimony oxalate compounds are hydrates or contain counter-ions like ammonium (NH₄⁺), leading to the formation of extensive hydrogen bonding networks. Theoretical calculations are employed to understand the geometry and energetic significance of these interactions. In compounds such as NH₄Sb(C₂O₄)F₂·H₂O, computational studies help to elucidate the hydrogen bonds that connect the primary [Sb(C₂O₄)F₂]∞⁻ chains with ammonium ions and water molecules, contributing to the stability of the three-dimensional crystal structure. rsc.orgnih.gov

In this compound hydroxide (B78521) (SbC₂O₄OH), the position of the hydrogen atom in the hydroxyl group has been a subject of investigation. Combined experimental (neutron diffraction) and theoretical studies on its deuterated analogue, SbC₂O₄OD, revealed that the deuterium (B1214612) atoms are disordered, occupying positions on either side of a mirror plane with partial occupation. mdpi.com This finding highlights the complexity of proton positioning in these lattices. While detailed studies on proton dynamics (e.g., proton transfer) in antimony oxalates are not extensively reported, theoretical methods like the combined Extended-Transition-State energy decomposition analysis and Natural Orbitals for Chemical Valence (ETS-NOCV) have been effectively used to analyze the strength and nature of hydrogen bonds in oxalic acid systems, providing a framework for understanding similar interactions in more complex antimony-containing structures. nih.gov

First-Principles Calculations for Optical Phenomena

First-principles calculations, which are based on quantum mechanics without reliance on empirical parameters, are a cornerstone for predicting and interpreting the optical properties of materials. For antimony oxalates, these methods have been particularly successful in explaining their significant birefringence and other linear optical phenomena.

Birefringence, the optical property of having a refractive index that depends on the polarization and propagation direction of light, is a hallmark of many this compound crystals. First-principles DFT calculations can accurately predict the birefringence (Δn) of these materials. Theoretical studies have reported large calculated birefringence values for several antimony fluoride (B91410) oxalates, which are in good agreement with experimental measurements. nih.govresearchgate.net These predictive capabilities are essential for the rational design of new birefringent materials. nih.gov The calculations provide not only the magnitude of birefringence but also the full set of wavelength-dependent refractive indices (nₓ, nᵧ, nₑ), offering a complete picture of the material's behavior in response to light. researchgate.net

Compound NameCalculated Birefringence (Δn)WavelengthReference
NH₄Sb(C₂O₄)F₂·H₂O0.381546 nm rsc.orgnih.gov
[C(NH₂)₃]₃Sb(C₂O₄)₂F₂·2H₂O0.251546 nm rsc.orgnih.gov
KSb₂C₂O₄F₅0.170546 nm nih.gov
Na₃Sb(C₂O₄)₂F₂·2H₂O0.21546 nm nih.gov

The true power of computational modeling lies in its ability to connect macroscopic optical properties to the underlying electronic and geometric structures. For antimony oxalates, theoretical analyses have conclusively shown that their large optical anisotropy originates from a synergistic effect between two key structural components: the distorted Sb³⁺-based polyhedra with their stereochemically active lone pairs and the planar, π-conjugated [C₂O₄]²⁻ oxalate groups. nih.govnih.gov

Mechanistic Investigations Through Computational Modeling

While computational modeling has been extensively applied to predict and understand the properties of crystalline this compound compounds, its use for investigating the reaction mechanisms of their formation or transformation is less documented in the available literature. Such mechanistic studies would typically involve calculating the energies of reactants, products, and potential transition states to map out the lowest energy reaction pathway. Currently, the focus of theoretical work on this compound systems remains predominantly on the solid-state properties of the final materials rather than their dynamic formation processes.

Theoretical Studies of Reaction Pathways in Synthesis and Decomposition

While comprehensive theoretical studies specifically detailing the reaction pathways for the synthesis of simple this compound are not extensively covered in the reviewed literature, the principles of computational analysis can be understood from studies on analogous compounds. The application of quantum chemical methods to the thermal decomposition of metal oxalates, for instance, provides a framework for how such reaction pathways can be elucidated.

A computational study on the decomposition of calcium oxalate monohydrate using Møller–Plesset perturbation theory (MP2) illustrates the potential of these theoretical approaches researchgate.net. Such studies can determine the structure and energy of molecules at stationary points along a reaction pathway, including transition states and intermediates. By applying statistical thermodynamics, key parameters like thermal energies, enthalpies, and entropies can be calculated. This allows for the prediction of a decomposition pattern under various conditions, which can then be compared with experimental data from techniques like thermogravimetric analysis (TGA) researchgate.net. For calcium oxalate, theoretical analysis confirmed the sequential release of water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂) researchgate.net.

Applying a similar methodology to this compound would involve modeling the key decomposition steps:

Step 1: Dehydration (if a hydrated form is used).

Step 2: Decomposition of the anhydrous oxalate to form antimony oxide (Sb₂O₃), CO, and CO₂.

This would involve calculating the activation energy for each step and identifying the transition state structures, providing a detailed molecular-level picture of the decomposition process.

Experimentally, thermal analysis has been performed on several antimony-oxalate-containing compounds. Thermogravimetric analysis of novel antimony(III) fluoride oxalate compounds, NH₄Sb(C₂O₄)F₂·H₂O and [C(NH₂)₃]₃Sb(C₂O₄)₂F₂·2H₂O, has shown that they begin to decompose at 65 °C and 196 °C, respectively rsc.org. While these experimental values are critical, detailed theoretical calculations of the reaction pathways would be necessary to fully understand the underlying chemical bond breaking and formation sequences.

Table 1: Experimental Decomposition Temperatures for Selected this compound Compounds

CompoundDecomposition Onset Temperature (°C)Reference
NH₄Sb(C₂O₄)F₂·H₂O65 rsc.org
[C(NH₂)₃]₃Sb(C₂O₄)₂F₂·2H₂O196 rsc.org

Molecular-Level Understanding of Antimony Immobilization Mechanisms on Mineral Surfaces

The mobility and fate of antimony in the environment are strongly controlled by its interaction with mineral surfaces, particularly iron (oxyhydr)oxides like goethite (α-FeOOH) nih.govresearchgate.netscu.edu.au. Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in providing a molecular-level picture of these immobilization mechanisms. While studies focusing specifically on the antimony-oxalate complex are limited, insights can be synthesized from theoretical investigations of antimony species and oxalate ions interacting with mineral surfaces separately.

Antimony Adsorption on Goethite:

Theoretical studies combined with experimental techniques like Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy have revealed that antimony forms inner-sphere complexes on the surface of goethite. nih.govresearchgate.net This means a direct chemical bond is formed between the antimony atom and the oxygen atoms on the mineral surface. DFT calculations have been used to determine the structure and stability of various possible surface complexes. For both Sb(III) and Sb(V), several geometries have been identified as thermodynamically stable nih.govresearchgate.net:

Monodentate mononuclear complexes (where Sb binds to one surface oxygen).

Bidentate mononuclear complexes (where Sb binds to two surface oxygens of the same FeO₆ octahedron).

Bidentate binuclear complexes (where Sb bridges between two different surface iron centers).

Tridentate complexes.

DFT calculations have shown that goethite has a higher sorption potential for Sb(III) than Sb(V), which is consistent with the higher thermodynamic stability of the calculated surface complexes for Sb(III) nih.govresearchgate.net.

Oxalate Adsorption on Goethite:

Similarly, DFT calculations have been used to study the adsorption of the oxalate ion (C₂O₄²⁻) on goethite surfaces researchgate.net. These studies show that oxalate also forms inner-sphere complexes. The most stable configuration for oxalate on the goethite (010) surface is a bidentate mononuclear complex, where both oxygen atoms from one carboxylate group of the oxalate molecule bind to a single iron atom on the surface researchgate.net. Spectroscopic studies have confirmed that inner-sphere complexes are favored at low pH, while outer-sphere complexes (where the ion is separated from the surface by water molecules) become more prevalent as pH increases researchgate.netanl.gov.

Combined Effect and Immobilization Mechanism:

Based on these separate theoretical findings, a molecular-level mechanism for the immobilization of antimony in the presence of oxalate can be inferred. Oxalate is a strong chelating ligand and can significantly influence antimony's speciation in solution and its interaction with mineral surfaces.

Surface Complexation of Antimony-Oxalate Species: Antimony and oxalate may form aqueous complexes (e.g., [Sb(C₂O₄)]⁺, [Sb(C₂O₄)₂]⁻). These complexes could then adsorb onto the goethite surface. The binding mechanism would likely involve the formation of inner-sphere bonds, potentially through the antimony center, the free carboxylate groups of the oxalate ligand, or both, leading to a stable ternary surface complex.

Co-adsorption and Surface Modification: Antimony and oxalate ions could adsorb independently but competitively or synergistically on the mineral surface. The strong binding of oxalate to surface iron sites could alter the surface charge and reactivity of the goethite, subsequently influencing its capacity to bind antimony species.

DFT calculations provide the means to model these complex scenarios, determining the adsorption energies and stable geometries of ternary antimony-oxalate-goethite surface complexes. Such models are crucial for accurately predicting the environmental behavior of antimony in soils and sediments where organic acids like oxalate are common.

Table 2: Computationally Identified Surface Complexes of Antimony on Goethite

Antimony SpeciesType of Surface ComplexDescriptionReference
Sb(III) / Sb(V)Monodentate MononuclearBinds to one surface Fe center via one oxygen atom. nih.govresearchgate.net
Sb(III) / Sb(V)Bidentate MononuclearBinds to one surface Fe center via two oxygen atoms. nih.govresearchgate.net
Sb(III) / Sb(V)Bidentate BinuclearBridges two surface Fe centers. nih.govresearchgate.net
Sb(III) / Sb(V)Tridentate ComplexesBinds to the surface via three oxygen atoms. nih.govresearchgate.net

Future Perspectives and Emerging Research Avenues in Antimony Oxalate Chemistry

Rational Design and Synthesis of Novel Antimony Oxalate (B1200264) Frameworks

The future of antimony oxalate chemistry lies in the ability to design and synthesize novel frameworks with predetermined structures and properties. This involves a deep understanding of the interplay between the stereochemically active lone pair of electrons on the Sb³⁺ cation, the coordinating behavior of the oxalate ligand, and the influence of other incorporated ions. Researchers are moving beyond serendipitous discovery towards a more deliberate "crystal engineering" approach.

One key strategy involves the introduction of various organic or inorganic cations to act as templates or structure-directing agents. This can influence the dimensionality of the resulting framework, leading to the formation of one-dimensional chains, two-dimensional layers, or three-dimensional networks. For instance, the use of different cations can alter the arrangement of [Sb(C₂O₄)F₂]∞⁻ chains or promote the formation of discrete [Sb(C₂O₄)₂F₂]³⁻ and [Sb₂(C₂O₄)₃F₄]⁴⁻ clusters.

Another promising avenue is the incorporation of additional functional ligands alongside the oxalate. This can lead to the creation of mixed-ligand frameworks with enhanced or entirely new properties. The combination of the π-conjugated oxalate groups with other functional units can lead to synergistic effects, resulting in materials with exceptional optical or electronic characteristics.

Recent Examples of Synthesized this compound Compounds:

Compound NameStructural FeaturesReference
NH₄Sb(C₂O₄)F₂·H₂OOne-dimensional [Sb(C₂O₄)F₂]∞⁻ chains
[C(NH₂)₃]₃Sb(C₂O₄)₂F₂·2H₂OZero-dimensional [Sb(C₂O₄)₂F₂]³⁻ clusters
(NH₄)₄Sb₂(C₂O₄)₃F₄·2H₂OZero-dimensional [Sb₂(C₂O₄)₃F₄]⁴⁻ clusters
KSb₂(C₂O₄)F₅Combination of delocalized π-conjugated [C₂O₄]²⁻ groups and stereochemically active Sb³⁺ cations
SbC₂O₄OHZigzag chains of pentagonal SbO₆ pyramids linked by OH groups

Exploration of Untapped Functional Properties in this compound Materials

While research has traditionally focused on properties like birefringence, a vast landscape of potential functionalities in this compound materials remains to be explored. The unique electronic structure of antimony, combined with the versatility of the oxalate ligand, suggests potential for applications in areas such as catalysis, ion exchange, and sensing.

The presence of the stereochemically active lone pair on Sb³⁺ can create structural distortions and open coordination sites, which could be beneficial for catalytic applications. The ability to tune the framework of these materials could allow for the creation of selective catalysts for specific chemical transformations.

Furthermore, the layered or porous structures of some this compound frameworks could be exploited for ion exchange applications. The ability to selectively capture and release specific ions could be valuable for water purification or resource recovery. The development of this compound-based sensors is another intriguing possibility, where changes in the material's optical or electrical properties upon interaction with a target analyte could be used for detection.

Notable Birefringence in this compound Compounds:

CompoundBirefringence (Δn) at 546 nmReference
NH₄Sb(C₂O₄)F₂·H₂O0.381
[C(NH₂)₃]₃Sb(C₂O₄)₂F₂·2H₂O0.251
KSb₂(C₂O₄)F₅0.170
(NH₄)₄Sb₂(C₂O₄)₃F₄·2H₂O0.066

Development of Sustainable and Green Synthesis Methodologies for Antimony Oxalates

The development of environmentally friendly and sustainable synthesis methods is a critical aspect of future research in this compound chemistry. Traditional synthesis routes often involve high temperatures, harsh solvents, or the use of toxic precursors. Green chemistry principles are now being applied to develop more benign and efficient synthetic strategies.

One promising approach is the use of aqueous solution evaporation methods, which can be performed at or near room temperature, reducing energy consumption and avoiding the need for organic solvents. Hydrothermal and solvothermal techniques also offer advantages in terms of controlling crystal growth and morphology, and can often be carried out under milder conditions than solid-state reactions.

The choice of starting materials is also crucial. Utilizing readily available and less toxic precursors can significantly improve the sustainability of the synthesis process. For example, the use of antimony(III) oxide and oxalic acid is a common and relatively straightforward route to some this compound compounds. Furthermore, exploring the use of renewable resources, such as oxalic acid derived from biomass, could further enhance the green credentials of these materials. Research into solvent-free reactions and mechanochemical methods also holds promise for reducing the environmental impact of this compound synthesis.

Interdisciplinary Integration for Advanced Hybrid Materials Development

The integration of this compound chemistry with other disciplines, such as polymer science, nanotechnology, and materials engineering, is expected to lead to the development of advanced hybrid materials with unprecedented functionalities. By combining the unique properties of antimony oxalates with those of other materials, it is possible to create composites and hybrids with synergistic effects.

For example, incorporating this compound nanoparticles into polymer matrices could lead to the development of novel optical materials with enhanced birefringence or non-linear optical properties. The creation of hybrid materials based on bimetallic oxalate complexes can also introduce multifunctionality, such as combining magnetic and optical properties within a single material.

Furthermore, the development of organic-inorganic hybrid antimony halides has shown great potential in the field of optoelectronics. Similar strategies could be applied to antimony oxalates, where the incorporation of organic components could be used to tune the electronic and optical properties of the resulting hybrid materials. This interdisciplinary approach will be crucial for translating the fundamental properties of antimony oxalates into practical applications.

High-Throughput Computational Screening for New this compound-Based Functional Materials

High-throughput computational screening, based on methods like density functional theory (DFT), is set to revolutionize the discovery of new this compound-based functional materials. These computational techniques allow for the rapid prediction of the structural, electronic, and optical properties of hypothetical compounds, enabling researchers to identify promising candidates for experimental synthesis.

By systematically exploring different combinations of cations, anions, and structural motifs, computational screening can guide the rational design of new materials with desired functionalities. For example, first-principles calculations can be used to predict the birefringence of a given crystal structure, helping to identify materials with the potential for large optical anisotropy.

This computational-materials-science approach can significantly accelerate the materials discovery process, reducing the need for time-consuming and resource-intensive trial-and-error experimentation. As computational methods become more powerful and accurate, they will play an increasingly important role in guiding the synthesis and characterization of the next generation of this compound-based functional materials.

Q & A

Q. What are the standard methodologies for synthesizing and characterizing antimony oxalate, and how do reaction conditions influence its purity?

this compound synthesis typically involves controlled precipitation from antimony salts (e.g., antimony trichloride) and oxalic acid in acidic media. Key factors include pH, temperature, and stoichiometric ratios to avoid hydrolysis or side products like antimony oxides. Characterization employs X-ray diffraction (XRD) for crystallinity, Fourier-transform infrared spectroscopy (FTIR) for oxalate ligand binding, and thermogravimetric analysis (TGA) for thermal stability . Electrolytic reduction methods using potassium oxalate as a supporting electrolyte can also yield metallic antimony, though adherence to electrodes may require additives like alkaline tartrates .

Q. How can researchers systematically assess the toxicity of this compound in biological systems?

Follow a tiered approach:

  • Exposure routes : Prioritize oral, inhalation, and dermal pathways based on intended applications .
  • In vitro/in vivo models : Use human cell lines or rodent models to evaluate systemic effects (e.g., respiratory, cardiovascular).
  • Dose-response analysis : Apply protocols from the Agency for Toxic Substances and Disease Registry (ATSDR), including risk-of-bias assessment (selection bias, confounding factors) and confidence rating in evidence .
  • Outcome prioritization : Focus on outcomes like oxidative stress markers or organ-specific toxicity .

Q. What analytical techniques are most reliable for quantifying this compound in complex matrices?

  • Electrochemical methods : Cathodic reduction in hydrochloric acid with potassium oxalate additives improves detection limits but requires optimization for electrode adhesion .
  • Gravimetric analysis : Precipitation as antimony sulfide from sulfosalts offers high specificity but may require secondary validation .
  • Spectroscopy : Inductively coupled plasma mass spectrometry (ICP-MS) provides trace-level quantification in environmental samples .

Advanced Research Questions

Q. How does this compound speciation in environmental samples affect its bioavailability and remediation strategies?

Speciation analysis using synchrotron-based X-ray absorption spectroscopy (XAS) reveals that this compound transforms into Sb(III)-organic complexes in soils, altering microbial interactions. Researchers should:

  • Map speciation gradients near contamination sites.
  • Correlate Sb oxidation states with microbial diversity loss (e.g., via 16S rRNA sequencing) .
  • Test chelating agents (e.g., tartrates) to enhance phytoremediation efficiency .

Q. How should researchers address contradictions in toxicity data between in vitro and in vivo studies?

  • Bias assessment : Evaluate study design using tools from ATSDR, such as attrition bias in animal studies or confounding variables in epidemiological data .
  • Cross-validation : Compare outcomes across multiple models (e.g., zebrafish embryos vs. mammalian systems).
  • Mechanistic studies : Use transcriptomics to identify conserved toxicity pathways (e.g., oxidative phosphorylation disruption) .

Q. What experimental designs optimize this compound synthesis for minimal environmental impact?

Employ a Box-Behnken design to test variables:

  • Factors : pH (2–4), temperature (25–60°C), oxalate/antimony molar ratio (1:1–3:1).
  • Responses : Yield, purity, and wastewater antimony residues. Statistical optimization reduces reagent waste and identifies eco-friendly conditions .

Q. How does this compound interact with soil microbial communities, and what are the implications for bioremediation?

  • Microcosm studies : Expose soil samples to Sb oxalate and monitor microbial diversity via metagenomics.
  • Functional assays : Measure enzymatic activity (e.g., dehydrogenase) to assess metabolic inhibition.
  • Synchrotron imaging : Localize Sb speciation in biofilms to identify microbial tolerance mechanisms .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • PPE : Impervious gloves, chemical goggles, and lab coats to prevent dermal/ocular exposure .
  • Engineering controls : Fume hoods for powder handling and local exhaust ventilation during synthesis .
  • Decontamination : Emergency showers and strict protocols for contaminated clothing disposal .

Q. How can electrochemical methods be refined to study this compound’s redox behavior?

  • Electrolyte optimization : Use tartrate buffers to stabilize Sb(III) and improve electrode adhesion .
  • In situ spectroscopy : Couple cyclic voltammetry with Raman spectroscopy to track real-time Sb speciation .

Q. What are best practices for presenting this compound research data in peer-reviewed journals?

  • Raw data : Deposit large datasets (e.g., XRD, ICP-MS) in appendices or repositories .
  • Visualization : Use heatmaps for toxicity dose-response curves and ternary plots for synthesis optimization .
  • Reproducibility : Detail instrument calibration, statistical software (e.g., R, Python), and uncertainty analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Antimony oxalate
Reactant of Route 2
Antimony oxalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.